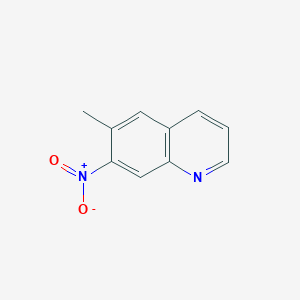

6-Methyl-7-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in heterocyclic chemistry. numberanalytics.com Its discovery dates back to the 19th century when it was first isolated from coal tar. numberanalytics.com The name itself is derived from "quinine," a naturally occurring quinoline alkaloid renowned for its historical use in treating malaria. numberanalytics.com This historical connection to medicine underscores the inherent biological relevance of the quinoline core.

The significance of the quinoline scaffold in modern research stems from its versatile chemical nature. numberanalytics.comresearchgate.net The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, making it susceptible to a variety of chemical transformations. numberanalytics.com This allows chemists to synthesize a vast array of derivatives with diverse functionalities. scientific.netresearchgate.net The structural rigidity and aromaticity of the quinoline nucleus also provide a stable platform for the introduction of various substituents, enabling the fine-tuning of its chemical and physical properties. orientjchem.org This adaptability has made the quinoline scaffold a privileged structure in drug discovery and materials science. orientjchem.orgnih.govafjbs.com

Overview of Substituted Quinoline Derivatives in Chemical Sciences

The true power of the quinoline scaffold is realized through the synthesis of its substituted derivatives. By introducing different functional groups at various positions on the quinoline ring, researchers can dramatically alter the compound's properties and biological activity. scientific.netresearchgate.net This has led to the development of a wide range of quinoline-based compounds with applications spanning from pharmaceuticals to agrochemicals and advanced materials. numberanalytics.com

In medicinal chemistry, substituted quinolines have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.gov The ability to modify the substitution pattern on the quinoline ring allows for the optimization of drug-like properties, such as potency, selectivity, and pharmacokinetic profiles. scientific.netafjbs.com For instance, the introduction of specific substituents can enhance a compound's ability to interact with biological targets like enzymes and receptors. orientjchem.orgarabjchem.org

The synthesis of these derivatives is a major focus of organic chemistry research. Classic methods like the Skraup and Friedländer syntheses have been refined and new, more efficient synthetic strategies are continuously being developed. orientjchem.orgnih.gov These advancements facilitate the creation of novel and complex quinoline derivatives, further expanding the chemical space available for exploration. researchgate.netacs.org

Positioning of 6-Methyl-7-nitroquinoline within Advanced Quinoline Research

Within the vast family of substituted quinolines, this compound holds a specific and important position. The presence of both a methyl group and a nitro group on the quinoline core imparts unique chemical characteristics to the molecule. The methyl group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. Their specific placement at the 6- and 7-positions, respectively, influences the electron density distribution within the aromatic system, thereby affecting its reactivity and potential for further functionalization.

The synthesis of this compound itself is a subject of research, often involving the nitration of 6-methylquinoline. The regioselectivity of this nitration is a key chemical challenge. Studies have shown that the nitration of 7-methylquinoline (B44030) selectively yields 7-methyl-8-nitroquinoline (B1293703). brieflands.comsemanticscholar.org In contrast, the synthesis of this compound requires specific starting materials and reaction conditions to achieve the desired substitution pattern.

From a research perspective, this compound often serves as a crucial intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further modified through a variety of chemical reactions. smolecule.com This makes this compound a valuable building block for creating libraries of novel quinoline derivatives for biological screening and materials science applications.

Research Scope and Objectives Pertaining to this compound

The research interest in this compound is multifaceted. A primary objective is its utilization as a synthetic precursor. The strategic positioning of the methyl and nitro groups allows for regioselective transformations, enabling the synthesis of specific target molecules that would be difficult to access through other routes.

Furthermore, the compound itself and its derivatives are subjects of investigation for their potential biological activities. While information specifically on the biological profile of this compound is not extensively documented in the provided search results, the broader class of nitroquinolines has been studied for antimicrobial and anticancer properties. smolecule.comontosight.ai Therefore, a key research objective is to synthesize and evaluate derivatives of this compound to explore their therapeutic potential. For example, a study on the functionalization of quinoline derivatives showed that 7-methyl-8-nitroquinoline exhibited cytotoxicity against Caco-2 cell lines. brieflands.com

Another area of research focuses on the chemical reactivity of this compound. Understanding how the interplay between the methyl and nitro groups affects its reaction with various reagents is crucial for its effective use in synthesis. For instance, studies on the reaction of 6-nitroquinoline (B147349) with nucleophiles have revealed complex reaction pathways leading to the formation of new heterocyclic systems. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-methyl-7-nitroquinoline |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-9(8)6-10(7)12(13)14/h2-6H,1H3 |

InChI Key |

VEBXPCWEOKXGMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 7 Nitroquinoline and Analogous Nitroquinolines

Fundamental Synthetic Approaches to Quinoline (B57606) Ring Systems

The creation of the bicyclic quinoline scaffold is the foundational step in synthesizing the target compound. Various methods have been established, each with distinct advantages and applications depending on the desired substitution pattern.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for producing quinolines. nih.govwikipedia.org The classic reaction involves heating an aniline (B41778) with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid. wikipedia.orgpharmaguideline.com The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the quinoline ring. pharmaguideline.com

This method is highly adaptable for creating substituted quinolines, including methylquinolines, by starting with a substituted aniline. For instance, the synthesis of 7-methylquinoline (B44030) is achieved by using m-toluidine as the starting aniline. In a typical procedure, m-toluidine is reacted with glycerol and sodium m-nitrobenzenesulfonate in the presence of sulfuric acid. This reaction, however, often produces a mixture of isomers, in this case, 7-methylquinoline and 5-methylquinoline, which necessitates subsequent separation. brieflands.com

A related and widely used variation is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. nih.govnih.gov This approach has been successfully employed in the synthesis of 2-methyl-6-nitroquinoline, where 4-nitroaniline is reacted with crotonaldehyde in the presence of concentrated hydrochloric acid. nih.gov This highlights a key strategic variation: the nitro group can be introduced on the aniline precursor before the quinoline ring is formed.

Table 1: Examples of Skraup and Doebner-von Miller Reactions for Methylquinoline Synthesis

| Starting Aniline | Reagents | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| m-Toluidine | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | 7-Methylquinoline & 5-Methylquinoline | Skraup | brieflands.com |

| 4-Nitroaniline | Crotonaldehyde, conc. HCl | 2-Methyl-6-nitroquinoline | Doebner-von Miller | nih.gov |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | Skraup | wikipedia.org |

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, valued for its high acidity and utility as a building block. chemicalbook.com It provides an alternative route to quinoline systems, typically leading to 4-quinolone derivatives which can be further modified. The general strategy involves the reaction of an arylamine with a derivative of Meldrum's acid, followed by thermal cyclization. tandfonline.com

In a common two-step procedure, Meldrum's acid is first reacted with an orthoformate, such as trimethyl orthoformate, to form an intermediate like isopropyliden methoxymethylene malonate. This intermediate is then reacted with an arylamine. The resulting arylaminomethylene Meldrum's acid derivative undergoes thermolysis, often in a high-boiling solvent like diphenyl ether, to induce cyclization and form a 4(1H)-quinolone. tandfonline.com This method offers a pathway to quinolines with specific substitution patterns that may be difficult to achieve through classical methods like the Skraup synthesis. researchgate.netrjpbcs.com The pyrolysis of Meldrum's acid derivatives proceeds through the loss of acetone and carbon dioxide, generating ketene intermediates that undergo cyclization. chemicalbook.com

Advanced and Catalytic Synthesis Techniques

While classical methods remain prevalent, modern research focuses on developing more efficient, selective, and environmentally benign synthetic routes. These advanced techniques often employ catalysts to achieve transformations under milder conditions or with higher yields.

For the construction of the quinoline core, transition-metal-catalyzed reactions have emerged as powerful tools. Strategies involving rhodium, cobalt, or copper catalysts can facilitate C–H bond activation and annulation reactions to build the quinoline scaffold from simpler precursors. mdpi.com

In the context of improving established methods, nanomaterials have been explored as catalysts. For example, the Doebner-von Miller synthesis of 2-methyl-6-nitroquinoline was shown to have a significantly increased yield (from 47% to 81%) and reduced reaction time when catalyzed by silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂). The acidic surface of the silica coating is believed to stabilize unstable intermediates, thereby enhancing the reaction efficiency. nih.gov

For the nitration step, newer reagents have been developed to offer milder alternatives to the traditional mixed-acid system. The identification of powerful nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole allows for the nitration of a broad range of heterocycles under milder conditions with good functional group tolerance. nih.gov Such advanced reagents and catalytic systems represent the ongoing evolution of synthetic chemistry toward more controlled and sustainable processes.

Nanomaterial-Assisted Synthesis of Nitroquinolines

The application of nanomaterials in organic synthesis has provided novel pathways to improve reaction efficiency and yield. In the synthesis of nitroquinolines, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been successfully employed as a catalyst. organic-chemistry.orgresearchgate.net This approach has been demonstrated in the synthesis of 2-methyl-6-nitroquinoline, a structural analog of 6-methyl-7-nitroquinoline. organic-chemistry.org

For instance, the synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline and crotonaldehyde saw a reduction in reaction time from 110 minutes to 80 minutes and an increase in yield from 47% to 81% when catalyzed by Fe₃O₄@SiO₂ nanoparticles. organic-chemistry.org The magnetic properties of the catalyst also allow for its easy separation from the reaction mixture using an external magnet, simplifying the purification process. organic-chemistry.org

Table 1: Comparison of Conventional vs. Nanomaterial-Assisted Synthesis of 2-Methyl-6-nitroquinoline

| Parameter | Conventional Method | Nanomaterial-Assisted Method (Fe₃O₄@SiO₂) |

|---|---|---|

| Starting Materials | 4-nitroaniline, Crotonaldehyde | 4-nitroaniline, Crotonaldehyde |

| Catalyst | None specified | Fe₃O₄@SiO₂ |

| Reaction Time | 110 min | 80 min |

| Yield | 47% | 81% |

| Catalyst Recovery | Not applicable | Magnetic separation |

Palladium-Catalyzed Nitrations of Aryl Substrates

Palladium catalysis offers a powerful tool for the nitration of aryl substrates, including the synthesis of nitroquinolines. These methods often proceed under milder conditions than traditional nitration with strong acids and exhibit broad functional group compatibility. rsc.org Palladium-catalyzed reactions can achieve C-H bond functionalization, allowing for direct nitration on the aromatic core. wikipedia.orgyoutube.com

One notable application is the palladium-catalyzed sp³ C-H nitration of 8-methylquinolines. wikipedia.org This demonstrates the catalyst's ability to selectively functionalize a specific position on the quinoline scaffold. While direct palladium-catalyzed nitration of 6-methylquinoline to this compound is not extensively detailed, the principles apply to analogous transformations. The general approach for palladium-catalyzed nitration of aryl substrates, such as aryl chlorides, triflates, and nonaflates, involves the use of a palladium catalyst under weakly basic conditions to yield the corresponding nitroaromatics. rsc.org These protocols can provide access to nitro compounds that are difficult to synthesize through other nitration methods. rsc.org

The catalytic cycle is believed to involve a standard Pd(0)/Pd(II) pathway, where reductive elimination forms the crucial carbon-nitro bond. patsnap.com This chelate-assisted cleavage of C-H bonds enables a sequential nitration/cyclization process under mild conditions. youtube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, including the synthesis of quinoline derivatives. nih.gov This method often leads to dramatically reduced reaction times and, in some cases, improved yields compared to conventional heating methods. nih.gov

The synthesis of quinolines can be performed using a microwave reactor, often in a one-pot procedure. nih.gov For example, the reaction of anilines with other reagents can be conducted under continuous microwave irradiation for a period ranging from a few minutes to forty minutes. nih.gov This technology has been applied to various quinoline syntheses, including the Skraup synthesis and Friedländer synthesis, demonstrating its versatility. nih.gov The process can be carried out in the presence of a solvent or under "dry media" conditions using solid supports like silica gel or alumina.

The significant advantage of microwave assistance lies in the rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. Researchers have noted that for certain quinoline syntheses, microwave irradiation improved yields from 62-65% (conventional) to 92-97% (microwave-assisted). nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Synthesis Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

|---|---|---|---|

| Quinoline Fused 1,4-Benzodiazepines | Not specified | 80 °C | Yields increased from 62-65% to 92-97% |

| 8-Hydroxyquinolines | Not specified | Not specified | Yields increased from 34% to 72% |

| 7-amino-8-methylquinoline | 3 hours | 3 minutes | Reaction time significantly reduced |

Functional Group Interconversions and Derivatization during Synthesis

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity. The nitro group in compounds like this compound is particularly useful as it can be converted into a range of other functionalities, serving as a key intermediate in the synthesis of more complex molecules.

Conversion of Nitro Groups to Other Functionalities (e.g., cyano)

The conversion of a nitro group on an aromatic ring, such as in a nitroquinoline, to a cyano group is a valuable synthetic transformation, as nitriles are precursors to other functional groups like carboxylic acids and amines. This transformation is typically achieved through a two-step sequence:

Reduction of the Nitro Group: The first step involves the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This is a standard transformation in organic chemistry, which can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl). This would convert this compound to 7-amino-6-methylquinoline.

Sandmeyer Reaction: The resulting aminoquinoline can then be converted to the corresponding cyanoquinoline via the Sandmeyer reaction. wikipedia.org This classic reaction involves the treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form a diazonium salt intermediate (-N₂⁺Cl⁻). organic-chemistry.org The subsequent addition of a copper(I) cyanide (CuCN) solution displaces the diazonium group with a cyano group (-CN), yielding the target nitrile. organic-chemistry.org This well-established protocol provides an effective route for the cyanation of aromatic systems derived from nitro precursors.

Advanced Spectroscopic Characterization in Research on 6 Methyl 7 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 6-Methyl-7-nitroquinoline, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring system and the protons of the methyl group. The electron-withdrawing nature of the nitro group and the heterocyclic nitrogen atom significantly influences the chemical shifts of the nearby aromatic protons, typically shifting them to a lower field (higher ppm values).

Expected ¹H NMR Data for this compound This table is a theoretical prediction.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.9-9.1 | Doublet of doublets (dd) |

| H3 | ~7.4-7.6 | Doublet of doublets (dd) |

| H4 | ~8.2-8.4 | Doublet of doublets (dd) |

| H5 | ~7.8-8.0 | Singlet (s) |

| H8 | ~8.1-8.3 | Singlet (s) |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. Carbons bonded to the nitrogen and the nitro group are expected to be significantly deshielded.

Expected ¹³C NMR Data for this compound This table is a theoretical prediction.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-152 |

| C3 | ~122-124 |

| C4 | ~136-138 |

| C4a | ~128-130 |

| C5 | ~125-127 |

| C6 | ~139-141 |

| C7 | ~145-147 |

| C8 | ~120-122 |

| C8a | ~148-150 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, multi-nuclear and multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure and confirming the positions of the methyl and nitro substituents on the quinoline frame.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation, causing molecular bonds to vibrate. Key functional groups in this compound have distinct absorption bands. The nitro group (NO₂) is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations from the quinoline ring, as well as C-H bending and stretching from the methyl group, would also be prominent.

Expected FT-IR Vibrational Frequencies for this compound This table is a theoretical prediction.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Methyl C-H Stretch | 2980-2850 | Medium |

| Aromatic C=C Stretch | 1620-1580 | Medium |

| NO₂ Asymmetric Stretch | 1560-1520 | Strong |

| Aromatic C=N Stretch | 1510-1480 | Medium |

| NO₂ Symmetric Stretch | 1360-1320 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of laser light by molecular vibrations. While polar groups like C=O and N-O are strong in the IR spectrum, non-polar, symmetric bonds and aromatic rings often produce strong signals in the Raman spectrum. The symmetric vibrations of the nitro group and the breathing modes of the quinoline ring are expected to be particularly prominent in the FT-Raman spectrum of this compound.

Expected FT-Raman Vibrational Frequencies for this compound This table is a theoretical prediction.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Ring Breathing Modes | 1000-1600 | Strong |

| NO₂ Symmetric Stretch | 1360-1320 | Strong |

| C-N Stretch | 1300-1200 | Medium |

Vibrational Mode Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. The interpretation of the complex spectra is substantially enhanced by quantum chemical calculations, particularly Density Functional Theory (DFT). scispace.comnih.govultraphysicalsciences.org

Theoretical calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. scispace.comresearchgate.net A known challenge in DFT calculations is the overestimation of vibrational frequencies, which is typically corrected by applying scaling factors to align the theoretical data with experimental findings. nih.gov

The assignment of specific vibrational modes to the observed spectral bands is clarified using Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. researchgate.net This allows for an unambiguous assignment of complex vibrational motions within the molecule.

For this compound, the vibrational spectrum can be categorized into modes associated with the quinoline core, the methyl group, and the nitro group.

Quinoline Ring Modes: The quinoline structure gives rise to numerous characteristic vibrations, including C-H stretching, C=C and C=N stretching, and in-plane and out-of-plane ring deformation modes.

Methyl Group Vibrations: The -CH₃ group is identified by its symmetric and asymmetric stretching modes, typically observed in the 2870–2980 cm⁻¹ region, as well as bending and rocking vibrations at lower frequencies. scispace.com

Nitro Group Vibrations: The -NO₂ group is characterized by distinct symmetric and asymmetric stretching vibrations, which are sensitive indicators of the electronic environment.

A representative assignment of the principal vibrational modes for this compound, based on DFT calculations and comparison with related molecules, is presented below. scispace.comresearchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3050 - 3150 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H Stretching (Methyl) | 2920 - 3000 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| C=C / C=N Stretching | 1500 - 1650 | Stretching vibrations within the heterocyclic and benzene (B151609) rings of the quinoline core. |

| NO₂ Asymmetric Stretching | 1520 - 1560 | Asymmetric stretching of the N-O bonds in the nitro group. |

| CH₃ Bending | 1430 - 1470 | Asymmetric and symmetric deformation (bending) modes of the methyl group. |

| NO₂ Symmetric Stretching | 1340 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. |

| In-plane Ring Bending | 1000 - 1300 | Deformation modes within the plane of the quinoline ring system. |

| Out-of-plane C-H Bending | 750 - 900 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Various ionization and analysis methods are utilized to gain complementary information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. nih.gov For this compound (C₁₀H₈N₂O₂), the theoretical exact mass can be calculated and compared with the experimentally measured value to confirm its identity with high confidence. HRMS is particularly valuable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). acs.orgacs.orgfda.gov This technique is a cornerstone in the characterization of newly synthesized nitroaromatic compounds. strath.ac.uk

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. creative-proteomics.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column.

The most common ionization method used in GC-MS is Electron Ionization (EI). creative-proteomics.comwikipedia.org EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, producing a molecular ion (M⁺•) and numerous fragment ions. libretexts.orgyoutube.com The resulting mass spectrum serves as a molecular fingerprint. For nitroaromatic compounds, the EI mass spectrum is often characterized by a prominent molecular ion peak due to the stability of the aromatic system. nih.gov Characteristic fragmentation patterns for this compound under EI would include:

Loss of Nitro Group Components: Cleavage of the nitro group can occur through the loss of •NO₂ (46 Da) or •NO (30 Da).

Methyl Group Fragmentation: Loss of a hydrogen radical (•H) or a methyl radical (•CH₃) from the molecular ion.

Quinoline Ring Fragmentation: Fission of the stable quinoline ring system, leading to characteristic aromatic fragments.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. semanticscholar.orgyoutube.com Unlike EI, ESI typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. youtube.com This makes it ideal for accurately determining the molecular weight of the parent compound.

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. rsc.org In an ESI-MS/MS experiment, the protonated molecule of this compound, [C₁₀H₈N₂O₂ + H]⁺, is selected and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions often follows distinct pathways compared to the radical cations produced by EI. nih.govnih.gov Studies on similar 6-nitroquipazine (B1217420) derivatives show that fragmentation in ESI-MS/MS is dominated by cleavages that retain the nitroquinoline moiety. nih.gov For protonated this compound, expected fragmentation pathways would involve the neutral loss of small molecules like H₂O or CO, and cleavages related to the protonated heterocyclic ring system. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the conjugated π-electron systems within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. semanticscholar.org

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline system. The presence of substituents like the methyl and nitro groups modifies the energy levels of these orbitals, causing shifts in the absorption maxima (λmax).

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the nitrogen atom in the quinoline ring or oxygen atoms in the nitro group) to a π* antibonding orbital.

The spectrum of quinoline itself shows distinct absorption bands. The introduction of a nitro group (-NO₂) acts as a chromophore and an electron-withdrawing group, typically causing a bathochromic shift (shift to longer wavelengths) of the absorption bands. The methyl group (-CH₃), being an electron-donating group, also influences the electronic transitions. The combined effect of these substituents on the quinoline core dictates the final absorption profile. Based on data for related compounds, the expected UV-Vis absorption maxima for this compound are tabulated below. researchgate.netscirp.org

| Transition Type | Approximate λmax (nm) | Associated Chromophore |

| π → π | 220 - 260 | Benzene ring of the quinoline system |

| π → π | 300 - 350 | Conjugated heterocyclic system with nitro group |

| n → π* | > 350 | Non-bonding electrons on N and O atoms |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 8-nitroquinoline (B147351) and other substituted quinolines, provides a strong basis for predicting its solid-state characteristics. acs.orgresearchgate.net It is expected that the quinoline ring system of this compound would be largely planar. The nitro group might be slightly twisted out of the plane of the aromatic ring due to steric interactions.

In the crystal lattice, the molecules would likely arrange themselves to maximize favorable intermolecular interactions. These interactions are critical in determining the physical properties of the solid material. For this compound, potential interactions include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of one another, a common feature in the crystal packing of aromatic compounds.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the quinoline ring and the oxygen atoms of the nitro group or the nitrogen atom of an adjacent molecule.

These non-covalent interactions create a stable, three-dimensional supramolecular architecture. acs.org The detailed crystallographic data, once obtained, would provide definitive proof of the molecular structure and a deeper understanding of its solid-state packing. mdpi.com

Computational and Theoretical Investigations of 6 Methyl 7 Nitroquinoline

Electronic Structure Analysis:

Natural Bond Orbital (NBO) Analysis:An NBO analysis, which provides insights into charge distribution, hybridization, and intramolecular donor-acceptor interactions (hyperconjugation), has not been performed for this specific compound.

While computational studies have been conducted on related isomers such as 6-methyl-1,2,3,4-tetrahydroquinoline and various other methyl- or nitro-substituted quinolines, extrapolating this data would not provide a scientifically accurate representation of 6-Methyl-7-nitroquinoline due to the sensitive dependence of molecular properties on the precise arrangement of substituent groups.

The absence of dedicated research on this compound highlights a specific area for future computational investigation within the broader study of substituted quinolines.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule, which is crucial for predicting its reactive sites for electrophilic and nucleophilic attack. An MEP map of this compound would illustrate the regions of negative potential, likely concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the quinoline (B57606) ring, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. However, specific MEP maps and associated electrostatic potential values for this compound have not been found in the surveyed literature.

Reactivity and Stability Assessments

Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity index)

Global reactivity descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to quantify the reactivity and stability of a molecule. researchgate.nethakon-art.com Key descriptors include chemical hardness (η), which measures resistance to deformation of the electron cloud; chemical softness (S), the reciprocal of hardness; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. While the theoretical framework for these calculations is robust, specific values for this compound are not available in the referenced literature.

Theoretical Prediction of Reaction Pathways

Computational chemistry can be employed to predict the most likely pathways for chemical reactions, including identifying transition states and calculating activation energies. For this compound, theoretical studies could elucidate mechanisms of, for example, nucleophilic aromatic substitution or reduction of the nitro group. Such studies would provide valuable insights into its chemical behavior. At present, detailed computational studies on the reaction pathways of this compound are not documented in the available scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, MD simulations could be used to understand its interactions with other molecules, such as solvents or biological macromolecules, by providing insights into its conformational flexibility, solvation, and binding dynamics. nih.govmdpi.com Although MD simulations have been applied to various quinoline derivatives to explore their potential as therapeutic agents, specific simulation studies for this compound have not been identified. nih.gov

Investigation of Optical and Electronic Properties

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. rsc.org Compounds with significant NLO properties have applications in photonics and optoelectronics. The NLO properties of a molecule, such as its polarizability and hyperpolarizability, can be predicted using quantum chemical calculations. The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the quinoline scaffold suggests that this compound might exhibit interesting NLO behavior due to intramolecular charge transfer. However, specific computational or experimental data on the NLO properties of this compound are not available in the reviewed literature.

Theoretical Study of Redox Transformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for predicting the redox potentials of organic molecules. The process typically involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation of the molecule. The redox potential can then be determined using the Nernst equation. For the reduction of a nitro group, the process often involves the transfer of multiple electrons and protons, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

Computational models can predict the one-electron reduction potential, which is a critical parameter in understanding the initial step of the redox process. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the reduction potential; a lower LUMO energy generally indicates that the molecule is more easily reduced. For this compound, the electron-withdrawing nitro group significantly lowers the LUMO energy, making it susceptible to reduction. The position of the methyl and nitro groups on the quinoline ring will influence the electron distribution and, consequently, the precise value of the reduction potential.

The theoretical study of the electrochemical reduction of related nitroquinoline compounds, such as 5-nitroquinoline (B147367), has shown that the process is pH-dependent and involves multiple steps researchgate.net. It is anticipated that the reduction of this compound would similarly proceed through a multi-electron, multi-proton mechanism. Detailed computational studies would involve modeling the various protonated and reduced species and calculating their relative energies to map out the complete reduction pathway.

Table 1: General Computational Approaches for Studying Redox Transformations

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, orbital energies (HOMO/LUMO). | Provides foundational data for predicting reactivity and redox behavior. |

| Calculation of Gibbs Free Energy of Reaction (ΔG) | Thermodynamic feasibility of redox reactions. | Used to calculate theoretical redox potentials. |

| Solvation Models (e.g., PCM) | Simulates the effect of a solvent on molecular properties and reaction energies. | Crucial for accurate prediction of redox potentials in solution. |

| Ab initio methods | Highly accurate electronic structure calculations. | Can be used for benchmarking DFT results for smaller, related systems. |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts:

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed for this purpose. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

While experimental NMR data for this compound is not available in the provided search results, theoretical predictions can offer a likely range for its ¹H and ¹³C chemical shifts. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing nitro group, as well as the aromatic system of the quinoline core. For instance, the protons and carbons in the vicinity of the nitro group would be expected to be deshielded and resonate at a higher frequency (larger ppm value). Conversely, the methyl group would cause some shielding of nearby nuclei.

A theoretical study on related quinoline pharmaceutical derivatives demonstrated the utility of DFT calculations in interpreting their NMR spectra . These studies typically show a good correlation between calculated and experimental chemical shifts, aiding in the correct assignment of spectral peaks .

Table 2: Predicted General Trends for ¹H and ¹³C NMR Chemical Shifts of this compound (Illustrative)

| Atom Type | Expected Chemical Shift Range (ppm) | Influencing Factors |

| Aromatic Protons (quinoline ring) | 7.0 - 9.0 | Anisotropy of the aromatic system, electron-withdrawing effect of the nitro group. |

| Methyl Protons | 2.0 - 3.0 | Shielding effect, adjacent to the aromatic ring. |

| Aromatic Carbons (quinoline ring) | 120 - 160 | Hybridization state, substituent effects. |

| Methyl Carbon | 15 - 25 | Aliphatic carbon, shielded compared to aromatic carbons. |

Note: These are general estimations based on typical values for similar structural motifs. Actual values would require specific DFT calculations.

UV-Vis Spectra:

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the quinoline aromatic system. The presence of the methyl and nitro substituents will modulate these transitions. The nitro group, being a chromophore, is likely to introduce new electronic transitions or cause a bathochromic (red) shift of the existing π → π* bands of the parent quinoline molecule.

Studies on other quinoline derivatives have shown that TD-DFT calculations can accurately predict their UV-Vis absorption spectra researchgate.net. The choice of functional and basis set in the TD-DFT calculations is critical for obtaining results that are in good agreement with experimental data. Solvation effects, simulated using models like the Polarizable Continuum Model (PCM), are also important for accurate predictions in solution.

Table 3: Key Electronic Transitions and Their Expected Spectral Regions for this compound (Illustrative)

| Transition Type | Expected Wavelength Region (nm) | Description |

| π → π | 250 - 400 | Electronic transitions within the conjugated quinoline ring system. |

| n → π | > 350 (often weak) | Transition involving non-bonding electrons on the nitrogen of the nitro group to an anti-bonding π* orbital. |

Note: The exact λmax values and intensities would need to be determined through specific TD-DFT calculations.

Chemical Reactivity and Transformation Chemistry of Nitroquinolines

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline (B57606) ring in nitroquinolines facilitates nucleophilic substitution reactions, primarily through mechanisms that involve the displacement of a hydrogen atom, as the nitro group strongly activates the ring towards such attacks.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. researchgate.netnih.gov This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination of a hydrogen halide or other species to restore aromaticity. researchgate.net The nitro group directs the incoming nucleophile predominantly to the ortho and para positions.

For 7-nitroquinolines, VNS reactions are expected to occur primarily at the C-8 position, which is ortho to the nitro group. The presence of a methyl group at the C-6 position in 6-methyl-7-nitroquinoline may exert some steric and electronic influence on the regioselectivity of the reaction. In bicyclic systems like nitroquinolines, the reaction often proceeds exclusively or mainly at the position ortho to the nitro group. researchgate.net For instance, 2-nitronaphthalene (B181648) and 6-nitroquinoline (B147349) react exclusively at the 1- and 5-positions, respectively. researchgate.net

Table 1: Representative Vicarious Nucleophilic Substitution (VNS) Reactions of Nitroquinolines

| Nitroquinoline Substrate | Nucleophile | Product | Position of Substitution | Reference(s) |

| 8-Nitroquinoline (B147351) | 9H-Carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | 7 (ortho) | nih.gov |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 6 (ortho) & 8 (para) | |

| 6-Nitroquinoline | Chloromethyl phenyl sulfone | 5-(Phenylsulfonylmethyl)-6-nitroquinoline | 5 (ortho) | researchgate.net |

| This compound (Predicted) | Chloromethyl phenyl sulfone | 6-Methyl-8-(phenylsulfonylmethyl)-7-nitroquinoline | 8 (ortho) |

Data for this compound is predicted based on established reactivity patterns.

Direct Nucleophilic Substitution of Hydrogen (SNH) provides a route for the amination and alkylamination of nitroquinolines without the need for a leaving group on the nucleophile. These reactions typically proceed via an oxidative mechanism (ONSH) where an external oxidizing agent is used to facilitate the removal of a hydride ion from the intermediate σ-complex.

The amidation and alkylamination of various nitroquinolines have been reported, often yielding products with the amino or alkylamino group at positions activated by the nitro group. For instance, the oxidative SNH alkylamination of 7- and 8-nitroquinoline N-oxides has been demonstrated. researchgate.net While this reaction was performed on the N-oxide derivatives, it suggests that the parent nitroquinolines would exhibit similar reactivity. A study on the oxidative SNH alkylamination of several nitroquinolines in an aqueous medium also highlights the feasibility of these transformations. researchgate.netnih.gov

Specific studies on the SNH amidation or alkylamination of this compound were not found in the surveyed literature. However, based on the reactivity of related compounds, it is anticipated that this compound would react with amides or amines under oxidative conditions to yield the corresponding 8-amino or 8-alkylamino derivatives.

Table 2: Representative SNH Amidation and Alkylamination Reactions of Nitroquinolines

| Nitroquinoline Substrate | Nucleophile | Oxidant | Product | Position of Substitution | Reference(s) |

| 7-Nitroquinoline (B188568) N-oxide | Various primary and secondary amines | Potassium ferricyanide | 2-Alkylamino-7-nitroquinoline N-oxides | 2 | researchgate.net |

| 5-Nitroisoquinoline | Benzamide | Air (O2) | N-(5-Nitroisoquinolin-8-yl)benzamide | 8 (para) | mdpi.comresearchgate.net |

| 6-Nitroquinoline | Benzylamine | Potassium permanganate | 5-Benzylamino-6-nitroquinoline | 5 (ortho) | researchgate.netnih.gov |

| This compound (Predicted) | Aniline (B41778) | Potassium permanganate | 6-Methyl-8-phenylamino-7-nitroquinoline | 8 (ortho) |

Data for this compound is predicted based on established reactivity patterns.

Nitroquinolines react with a variety of carbon- and nitrogen-centered nucleophiles. The reaction of 6-nitroquinoline with potassium cyanide in the presence of various nitroalkanes has been shown to result in the substitution of the hydrogen at the 5-position, with concomitant transformation of the nitro group. rsc.org For instance, the reaction with 2-nitropropane (B154153) leads to a pyrazolo[4,3-f]quinoline derivative. rsc.org The reaction of 7-nitroquinoline with potassium cyanide in methanol (B129727) yields a mixture of 8-cyano-7-methoxyquinoline and 1-aminoisoxazolo[4,5-h]quinoline. jst.go.jp

Reactions with organometallic reagents such as Grignard reagents are also known to occur with nitroarenes. These reactions can proceed via conjugate addition, leading to the formation of alkyl-nitroso derivatives. rsc.org The reaction of Grignard reagents with the nitroquinoline ring system is expected to result in the addition of the alkyl or aryl group to a position activated by the nitro group.

Nitrogen-centered nucleophiles, as discussed in the context of amination and amidation (Section 5.1.2), readily react with nitroquinolines. These reactions are a cornerstone of nitroquinoline chemistry, providing access to a wide range of amino-substituted derivatives.

Table 3: Reactions of Nitroquinolines with Carbon- and Nitrogen-Centered Nucleophiles

| Nitroquinoline Substrate | Nucleophile | Product(s) | Position(s) of Attack | Reference(s) |

| 6-Nitroquinoline | Potassium cyanide / 2-Nitropropane | 3-(1-Cyano-1-methylethyl)-2,3-dihydro-1H-pyrazolo[4,3-f]quinolin-1-one | 5 | rsc.org |

| 7-Nitroquinoline | Potassium cyanide / Methanol | 8-Cyano-7-methoxyquinoline and 1-Aminoisoxazolo[4,5-h]quinoline | 8 | jst.go.jp |

| 1-Nitronaphthalene (analog) | Isopropylmagnesium bromide | 1,6-Addition product (alkyl-nitroso derivative) | 6 | rsc.orgrsc.org |

| 8-Nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | 7 | nih.gov |

| This compound (Predicted) | Methylmagnesium bromide | 1,4-Addition product (alkyl-nitroso derivative) | 8 |

Data for this compound is predicted based on established reactivity patterns.

Reduction of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to substituted aminoquinolines. This transformation can be achieved with high chemoselectivity, and proceeds through nitroso and hydroxylamino intermediates.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For nitroquinolines, this can be accomplished using a variety of reducing agents, allowing for the preparation of the corresponding aminoquinolines, which are valuable building blocks in medicinal chemistry. Common methods include catalytic hydrogenation (e.g., using Pd/C and H2) and reduction with metals in acidic media (e.g., SnCl2/HCl, Fe/CH3COOH). nih.gov

The chemoselective reduction of one nitro group in dinitroquinolines has also been demonstrated, highlighting the possibility of selectively reducing the nitro group in the presence of other reducible functional groups. For instance, the selective reduction of 5,7-dinitro-8-hydroxyquinoline to 7-amino-5-nitroquinolin-8-ol can be achieved using sodium sulfide (B99878) or through catalytic hydrogenation. A visible-light-photocatalyzed reduction of various nitroquinolines to the corresponding anilines using ascorbic acid as a reductant has also been reported, offering a greener alternative. nih.govacs.org

It is expected that this compound can be efficiently reduced to 6-methyl-7-aminoquinoline using these established methods.

Table 4: Methods for the Chemo-selective Reduction of Nitroquinolines

| Nitroquinoline Substrate | Reducing Agent/System | Product | Yield | Reference(s) |

| Various Nitroquinolines | SnCl2·2H2O | Corresponding Aminoquinolines | up to 86% | researchgate.netresearchgate.net |

| 5,7-Dinitro-8-hydroxyquinoline | Na2S in H2O/DMSO | 7-Amino-5-nitroquinolin-8-ol | - | |

| 8-Nitroquinoline | Fe(OTf)3 / NaBH4 | 8-Aminoquinoline | - | nih.gov |

| 7-Nitroquinoline | [Ru(bpy)3]2+, blue light, Ascorbic acid | 7-Aminoquinoline | up to quantitative | nih.govacs.org |

| This compound (Predicted) | Pd/C, H2 | 6-Methyl-7-aminoquinoline | High |

Data for this compound is predicted based on established reactivity patterns.

The reduction of nitroarenes to amines is a stepwise process that involves the formation of nitroso and hydroxylamino intermediates. These intermediates are generally reactive and are often not isolated, but their presence has been demonstrated in various reaction systems.

The conversion of a nitroquinoline derivative to a nitroso compound has been observed during a VNS reaction, where a side product containing a hydroxylamino group which tautomerized to a quinone oxime was also formed. nih.gov This illustrates the accessibility of the nitroso oxidation state from the nitro group under certain reaction conditions.

The synthesis of 6-hydroxylaminoquinoline from 6-nitroquinoline has been achieved through reduction with hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel. nih.gov This isolated hydroxylamino intermediate could be further reduced to 6-aminoquinoline. It is highly probable that the reduction of this compound proceeds through the formation of 6-methyl-7-nitrosoquinoline and 6-methyl-7-hydroxylaminoquinoline as transient intermediates.

Table 5: Intermediates in the Reduction of Nitroquinolines

| Starting Material | Reaction Conditions | Observed/Isolated Intermediate | Subsequent Product | Reference(s) |

| 8-Nitroquinoline derivative | VNS reaction with 9H-carbazole | (Z)-7-(9H-Carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one (from nitroso intermediate) | - | nih.gov |

| 6-Nitroquinoline | Hydrazine hydrate, Raney nickel | 6-Hydroxylaminoquinoline | 6-Aminoquinoline | nih.gov |

| 5-Nitroisoquinoline | Amidation with p-methylbenzamide anion | 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide | - | mdpi.comresearchgate.net |

| This compound (Predicted) | Mild reduction (e.g., Zn/NH4Cl) | 6-Methyl-7-hydroxylaminoquinoline | 6-Methyl-7-aminoquinoline |

Data for this compound is predicted based on established reactivity patterns.

Electrochemical Reduction Mechanisms

The electrochemical behavior of 5-nitroquinoline has been investigated using voltammetric techniques at a carbon film electrode. researchgate.net In acidic, neutral, and alkaline media, 5-nitroquinoline exhibits a well-defined, irreversible reduction peak. researchgate.net This reduction is believed to occur in a multi-electron process. The initial step is proposed to be a four-electron, four-proton reduction of the nitro group to a hydroxylamino group (see Equation 1). researchgate.net

Equation 1: Proposed initial reduction of the nitro group Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O researchgate.net

Following the initial reduction of the nitro group, a second cathodic peak is observed, which corresponds to the two-electron reduction of the quinoline ring itself to form a dihydroquinoline derivative (see Equation 2). researchgate.net

Equation 2: Proposed reduction of the quinoline ring Q + 2e⁻ + 2H⁺ → QH₂ researchgate.net

This two-step reduction mechanism, involving the transformation of the nitro group followed by the saturation of the heterocyclic ring, is a common feature in the electrochemistry of nitroaromatic compounds. It is plausible that this compound would follow a similar reduction pathway, with the potential for the methyl group to exert a minor electronic influence on the reduction potentials.

Cyclization and Ring-Closure Reactions Involving Nitroquinoline Moieties

While specific examples of cyclization reactions starting from this compound are not detailed in the provided search results, the general reactivity of nitroquinolines suggests several possibilities for their participation in the formation of new ring systems. The nitro group can be a versatile functional handle for such transformations.

One potential pathway involves the reduction of the nitro group to an amino group, which can then participate in intramolecular or intermolecular cyclization reactions. For instance, the resulting aminomethylquinoline could undergo condensation with a suitable bifunctional reagent to form a new heterocyclic ring fused to the quinoline core.

Another possibility is the involvement of the nitro group in intramolecular redox cyclization reactions. For example, a transition-metal-free intramolecular redox cyclization has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction proceeds through the formation of a 2-nitrosobenzaldehyde intermediate. nih.gov A similar strategy could potentially be adapted for suitably substituted nitroquinolines.

Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines provides a route to substituted quinolines. nih.gov While this is a synthetic route to quinolines rather than a reaction of a pre-formed nitroquinoline, it highlights the types of precursors that can be used to construct complex quinoline-based polycyclic systems. The presence of a nitro group on the aniline precursor can influence the regioselectivity of the cyclization. nih.gov

Derivatization of the Methyl Group and Quinoline Ring

The this compound scaffold offers multiple sites for derivatization, including the methyl group, the quinoline ring, and the nitro group itself.

Derivatization of the Methyl Group:

The methyl group on the quinoline ring can be a site for various chemical transformations. A common reaction is the oxidation of the methyl group to a formyl group, yielding the corresponding quinoline-4-carbaldehyde. This transformation can be achieved using hypervalent iodine(III) reagents under metal-free and mild conditions. researchgate.net Such aldehydes are valuable intermediates for the synthesis of more complex molecules. Additionally, radical-mediated functionalization of the C(sp³)–H bonds of the methyl group can be employed to introduce other functionalities. acs.org

Derivatization of the Quinoline Ring:

The quinoline ring in nitroquinolines is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution. The vicarious nucleophilic substitution of hydrogen (VNS) is a powerful method for introducing substituents onto the electron-deficient aromatic ring. mdpi.com For example, the amination of nitroquinolines can be achieved via VNS, leading to the formation of amino-nitroquinoline derivatives. mdpi.com

Furthermore, the nitro group can be reduced to an amino group using reagents like stannous chloride. mdpi.com This amino group can then be further derivatized through various reactions common for aromatic amines, such as diazotization followed by substitution, or acylation to form amides.

Applications in Chemical Synthesis and Materials Science Research

6-Methyl-7-nitroquinoline as a Building Block in Organic Synthesis

The strategic placement of the methyl and nitro groups on the quinoline (B57606) scaffold makes this compound a valuable intermediate in organic synthesis. These functional groups offer multiple reaction sites for further chemical modifications, enabling the construction of a wide array of more complex molecules.

Precursor for the Synthesis of Diverse Quinoline Derivatives

The reactivity of the nitro group and the methyl group on the quinoline ring system allows for the synthesis of a variety of substituted quinoline derivatives. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, which in turn can be diazotized and subjected to a range of nucleophilic substitution reactions. This opens up pathways to introduce halogens, hydroxyl groups, cyano groups, and other functionalities at the 7-position.

Furthermore, the methyl group can undergo oxidation to form a carboxylic acid or a formyl group, providing another handle for synthetic transformations such as amidation or the formation of Schiff bases. The combination of these transformations allows for the generation of a library of quinoline derivatives with diverse substitution patterns, which can be screened for various biological and material properties. For instance, the synthesis of related compounds like 7-methyl-8-nitroquinoline (B1293703) has been achieved through a two-step process involving the Skraup synthesis to form 7-methylquinoline (B44030), followed by nitration. nih.gov This methodology highlights a potential route for the synthesis of this compound's precursors.

The general synthetic utility of nitroquinolines is well-documented. For example, the nitro group can activate the quinoline ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. nih.gov The reduction of the nitro group to an amine is a key step in the synthesis of many biologically active quinoline derivatives. brieflands.com

| Functional Group | Reaction | Resulting Functional Group | Potential Derivative Class |

|---|---|---|---|

| Nitro Group (-NO2) | Reduction | Amino (-NH2) | Aminoquinolines, Amides, Schiff bases |

| Diazotization followed by Sandmeyer Reaction | Halo (-Cl, -Br, -I), Cyano (-CN) | Halogenated quinolines, Cyanoquinolines | |

| Nucleophilic Aromatic Substitution | Alkoxy (-OR), Thiol (-SR) | Alkoxyquinolines, Thioquinolines | |

| Methyl Group (-CH3) | Oxidation | Carboxylic Acid (-COOH), Aldehyde (-CHO) | Quinoline carboxylic acids, Quinoline aldehydes |

| Condensation Reactions | Styryl derivatives | Styrylquinolines |

Intermediate in the Preparation of Complex Polyheterocyclic Systems

The bifunctional nature of this compound makes it an attractive starting material for the construction of complex polyheterocyclic systems. The reactive sites on the molecule can be sequentially or simultaneously utilized to build additional rings onto the quinoline core. For instance, the reduction of the nitro group to an amine, followed by condensation with a dicarbonyl compound, can lead to the formation of fused heterocyclic rings such as imidazoquinolines or pyrazinoquinolines.

Moreover, the methyl group can be functionalized to participate in cyclization reactions. For example, its conversion to a carboxylic acid allows for intramolecular amidation with a suitably positioned amino group, leading to the formation of lactam-containing polyheterocyclic structures. The synthesis of fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds from quinoline precursors demonstrates the potential for creating complex polyheterocyclic systems from functionalized quinolines. brieflands.com

Role in Dye Synthesis and Related Chemical Applications

The quinoline nucleus is a key component in many synthetic dyes, and the presence of electron-donating (methyl) and electron-withdrawing (nitro) groups in this compound suggests its potential as a precursor in dye synthesis. The aminoquinoline derivative, obtained after the reduction of the nitro group, can serve as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of colored compounds used in textiles, printing, and as indicators. brieflands.com

The general procedure for creating an azo dye involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. nih.gov In this context, 7-amino-6-methylquinoline could be diazotized and coupled with various naphthols or other coupling components to produce a range of dyes with different colors and properties. The specific shade and fastness of the resulting dye would depend on the nature of the coupling component and any subsequent chemical modifications. The synthesis of azo dyes from various heterocyclic amines is a well-established field, indicating the feasibility of this application for derivatives of this compound. brieflands.com

Research into Optoelectronic and Electronic Materials (General Quinoline/Quinoline Context)

Quinoline and its derivatives have been investigated for their potential applications in optoelectronic and electronic materials due to their unique electronic properties. These compounds often exhibit fluorescence and have been explored as components in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The extended π-conjugated system of the quinoline ring allows for efficient charge transport and luminescence.

While specific research on the optoelectronic properties of this compound is not widely available, the general characteristics of nitro-substituted aromatic compounds and quinoline derivatives provide some insights. The presence of a nitro group can influence the electronic properties of the quinoline system, potentially leading to interesting photophysical behaviors. For example, nitroaromatic compounds are known to be electron acceptors and can participate in charge-transfer interactions.

Research on diquinoline derivatives has shown that their electrochemical and optical properties can be tuned by modifying the molecular structure, indicating the potential for designing materials with specific optoelectronic functions. The introduction of different functional groups onto the quinoline scaffold can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the material.

| Property | General Observation for Quinoline Derivatives | Potential Influence of Methyl and Nitro Groups |

|---|---|---|

| Absorption | Typically in the UV-Vis region, influenced by substituents. | Nitro group may cause a red-shift in absorption. |

| Emission | Many derivatives are fluorescent. | Nitro group can sometimes quench fluorescence, but can also lead to interesting solvatochromic effects. |

| Electron Affinity | Can be tuned by electron-withdrawing/donating groups. | The electron-withdrawing nitro group would increase electron affinity. |

| Hole Mobility | Variable, dependent on molecular packing and substituents. | Substituents can influence intermolecular interactions and thus charge mobility. |

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on environmental responsibility is driving a paradigm shift from traditional synthetic protocols to more sustainable "green" methodologies. bohrium.com Future research on the synthesis of 6-Methyl-7-nitroquinoline will likely focus on incorporating the principles of green chemistry to minimize waste, reduce energy consumption, and utilize less hazardous materials. bohrium.com

Key areas of exploration will include the use of environmentally benign solvents, such as water or ethanol, to replace traditional volatile organic compounds. bohrium.comtandfonline.com The development of one-pot synthesis strategies, which combine multiple reaction steps into a single procedure, will also be a priority to improve efficiency and reduce waste. bohrium.com

Catalysis is a cornerstone of green chemistry, and research will be directed towards employing reusable and non-toxic catalysts. tandfonline.com For instance, the use of readily available and environmentally benign catalysts like iron(III) chloride hexahydrate (FeCl3·6H2O) has shown promise in the synthesis of quinoline (B57606) derivatives, offering advantages such as milder reaction conditions and shorter reaction times. tandfonline.comtandfonline.com Other green catalysts, such as p-toluenesulfonic acid and various nanoparticles, are also being explored for their efficacy in quinoline synthesis. bohrium.comnih.gov The application of alternative energy sources like microwave irradiation and ultrasonic irradiation, which can lead to faster reactions and higher yields, represents another significant avenue for green synthesis development. rsc.orgchemicalbook.comnih.gov

Table 1: Comparison of Green Chemistry Approaches for Quinoline Synthesis

| Approach | Traditional Method | Green Alternative | Potential Advantages |

|---|---|---|---|

| Solvent | Volatile Organic Compounds (VOCs) | Water, Ethanol bohrium.comtandfonline.com | Reduced toxicity, lower environmental impact, increased safety. |

| Catalyst | Homogeneous mineral acids | Reusable solid acids, FeCl3·6H2O, Nanoparticles bohrium.comtandfonline.comnepjol.info | Catalyst recyclability, reduced waste, milder conditions. |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound rsc.orgnih.gov | Faster reaction rates, improved energy efficiency, higher yields. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot synthesis bohrium.com | Increased efficiency, reduced solvent and reagent usage, less waste. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the quinoline core is crucial for tuning its chemical properties and exploring its potential applications. Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds like quinoline. mdpi.comnih.gov Future research on this compound will undoubtedly delve into the discovery and application of novel catalytic systems to achieve highly selective and efficient functionalization at various positions on the quinoline ring.

The strong electron-withdrawing nature of the nitro group in this compound significantly influences the reactivity of the scaffold, potentially facilitating nucleophilic substitution reactions. nih.gov Research will likely focus on leveraging this inherent reactivity in combination with innovative catalysts. Palladium, copper, nickel, and iron-based catalytic systems have been successfully employed for the C-H functionalization of quinolines and their N-oxides, enabling the introduction of a wide range of functional groups. mdpi.comrsc.org

A key challenge and area of focus will be achieving regioselectivity, particularly in the functionalization of the less accessible distal positions of the quinoline ring. nih.gov The development of directing groups that can be temporarily installed on the substrate to guide the catalyst to a specific C-H bond is a promising strategy. mdpi.com Furthermore, the exploration of photoredox and electrocatalytic methods offers a greener and more sustainable approach to C-H functionalization, often proceeding under mild conditions. rsc.org The use of nanomaterials as catalyst supports is another emerging area, potentially offering enhanced catalytic activity and stability. nih.gov

Table 2: Overview of Catalytic Systems for Quinoline Functionalization

| Catalyst Type | Metal | Target Transformation | Key Features |

|---|---|---|---|

| Transition Metal Catalysis | Palladium (Pd), Copper (Cu), Nickel (Ni), Iron (Fe) mdpi.comrsc.org | C-C, C-N, C-O bond formation via C-H activation. | High efficiency, broad substrate scope, challenges in regioselectivity. mdpi.com |

| Photoredox Catalysis | Ruthenium (Ru), Iridium (Ir) complexes rsc.org | Radical-mediated functionalization. | Mild reaction conditions, use of visible light as a sustainable energy source. rsc.org |

| Electrocatalysis | Transition metal complexes | Redox-neutral transformations. | Avoids the use of chemical oxidants and reductants, high atom economy. rsc.org |

| Nanocatalysis | Metal nanoparticles on supports (e.g., Fe3O4@SiO2) nih.gov | Various organic transformations. | High surface area, enhanced reactivity, potential for catalyst recycling. nih.gov |

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting molecular properties. dntb.gov.ua For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role in elucidating the intricate details of its reactivity and guiding the rational design of new derivatives and synthetic pathways. rsc.orgresearchgate.net

DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound, which are crucial for understanding its chemical behavior. nih.gov These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, thereby informing strategies for selective functionalization. rsc.org Furthermore, computational studies can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms. dntb.gov.uanih.gov

Time-Dependent Density Functional Theory (TD-DFT) is another powerful computational method that can be used to predict the electronic absorption and emission spectra of molecules. dntb.gov.uabohrium.com This is particularly valuable for exploring the photophysical properties of this compound and its derivatives. By correlating theoretical predictions with experimental data, researchers can gain a comprehensive understanding of structure-property relationships. This predictive power allows for the in-silico screening of potential derivatives with desired electronic and optical properties before embarking on their synthesis, saving time and resources. rsc.orgresearchgate.net

Table 3: Applications of Computational Modeling for this compound

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) rsc.orgnih.gov | Ground-state property calculation. | Optimized geometry, electronic structure, molecular electrostatic potential, prediction of reactivity. |

| DFT with Solvation Models | Reaction mechanism studies in solution. | Solvation effects on reaction pathways, transition state energies. |

| Time-Dependent DFT (TD-DFT) dntb.gov.uabohrium.com | Excited-state property prediction. | UV-Vis absorption spectra, emission spectra, understanding of photophysical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding. | Nature and strength of intramolecular interactions. |

Synthesis and Characterization of Novel Derivatives for Fundamental Chemical Investigations

The synthesis and characterization of novel derivatives are fundamental to expanding the chemical space of this compound and uncovering new chemical phenomena. Future research will focus on the strategic introduction of various functional groups onto the quinoline core to systematically probe the influence of electronic and steric effects on its reactivity and properties. nih.gov

The synthesis of these new derivatives will leverage both established and emerging synthetic methodologies, including the green and catalytic approaches discussed previously. For example, the nitro group can serve as a versatile handle for further transformations, such as reduction to an amino group, which can then be diazotized or acylated to introduce a wide array of substituents. nih.gov The methyl group also offers a site for potential functionalization.

Thorough characterization of these novel derivatives is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be essential for unambiguous structure elucidation. nih.govbrieflands.com For crystalline derivatives, X-ray crystallography will provide precise information on the three-dimensional molecular structure.

These well-characterized derivatives will serve as a platform for fundamental chemical investigations. For instance, studying the impact of different substituents on the electronic properties of the quinoline ring can provide valuable data for understanding structure-activity relationships. bohrium.com The synthesis of a library of derivatives will also enable a systematic exploration of their coordination chemistry with various metal ions and their potential as building blocks in supramolecular chemistry.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-methyl-8-nitroquinoline (B1293703) |

| 2-methyl-6-nitroquinoline |

| 6-methylamino-7-methyl-5-nitroquinoline |

| p-toluenesulfonic acid |

Q & A

Q. What are the optimal synthetic routes for preparing 6-Methyl-7-nitroquinoline, and how do reaction conditions influence yield?